molecular formula C26H43BN2O5 B12615526 1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester CAS No. 943637-14-7

1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12615526
CAS No.: 943637-14-7
M. Wt: 474.4 g/mol
InChI Key: VWZDRKUIILQDLW-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a boronic acid group, which is often utilized in organic synthesis and medicinal chemistry for its ability to form stable complexes with diols and other Lewis bases.

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, including the formation of the indole core, introduction of the boronic acid group, and esterification. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to ensure the correct functional groups are introduced at each step .

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The boronic acid group can be reduced to form a borane derivative.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, which can inhibit the activity of certain enzymes. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with boronic acid groups, such as:

  • 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester
  • 1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester

These compounds share similar structural features but differ in the specific substituents attached to the indole core.

Properties

CAS No.

943637-14-7

Molecular Formula

C26H43BN2O5

Molecular Weight

474.4 g/mol

IUPAC Name

[6-[[3,3-dimethylbutan-2-yl(methyl)amino]methyl]-4-(3-hydroxy-3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C26H43BN2O5/c1-17(24(2,3)4)28(10)16-18-13-19(11-12-26(8,9)31)20-15-22(27(32)33)29(21(20)14-18)23(30)34-25(5,6)7/h13-15,17,31-33H,11-12,16H2,1-10H3

InChI Key

VWZDRKUIILQDLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C(C=C2N1C(=O)OC(C)(C)C)CN(C)C(C)C(C)(C)C)CCC(C)(C)O)(O)O

Origin of Product

United States

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